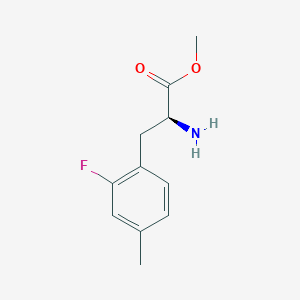

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWVPBNGGZFFEJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Rodionov Synthesis and Esterification

A modified Rodionov synthesis can be employed to synthesize racemic β-amino acids. This involves reacting aldehydes with malonic acid in the presence of ammonium acetate in ethanol at reflux. Subsequent esterification of the β-amino acids, using thionyl chloride (SOCl2) in ethanol, yields the β-amino carboxylic ester hydrochloride salts.

Synthesis of Ethyl 3-Amino-3-Arylpropanoate Hydrochloride Salts

Racemic β-amino acids can be synthesized via a modified Rodionov synthesis by reacting corresponding aldehydes with malonic acid in the presence of NH4OAc in EtOH at reflux. Subsequently, β-amino carboxylic ester hydrochloride salts are prepared by esterifying the corresponding β-amino acids in the presence of SOCl2 in EtOH, with yields ranging from 76% to 98%.

Enzymatic Resolution

Lipase-Catalyzed Hydrolysis

Lipase PSIM from Burkholderia cepacia can be used to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in isopropyl ether at 45 °C in the presence of triethylamine and water. This method allows for the enantio-separation of racemic β-amino carboxylic ester hydrochlorides, yielding unreacted amino esters (R)-4a–e and product amino acids (S)-5a–e with excellent enantiomeric excess (≥99%) and good chemical yields (>48%).

Kinetic Resolution Using Lipase PS

Lipase PS-catalyzed hydrolysis with H2O in 1,4-dioxane at 45 °C can be used for the kinetic resolution of 3-amino-3-phenylpropanoate esters.

Synthetic Strategies for Pyrido[2,3-d]pyrimidine Derivatives

Reductive Condensation and Methylation

The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni in acetic acid yields a precursor that undergoes methylation at the N10 position via reductive alkylation with formaldehyde and sodium cyanoborohydride.

Multistep Synthesis from Triaminopyrimidine

Starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine is obtained in a single step. This compound is then reduced to its corresponding 6-amino analogue using Raney Ni in DMF. Reductive amination with various aldehydes (ArCHO, such as 3,4,5-trimethoxybenzaldehyde) provides the desired product, which can be N-methylated by treatment with formaldehyde in the presence of sodium cyanoborohydride.

Analysis Methods

Analytical Methods for Enantio-Separation

Adequate analytical methods are crucial for the enantio-separation of racemic β-amino carboxylic ester hydrochlorides and β-amino acids. These methods ensure high enantiomeric excess in the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), leading to the formation of oximes or nitriles depending on reaction severity.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| H₂O₂ (30%) | Room temperature, 12 hrs | Oxime derivative | Selective oxidation without ester cleavage |

| KMnO₄ (acidic) | Reflux in H₂SO₄, 4 hrs | Nitrile intermediate | Partial decomposition observed |

Reduction Reactions

The ester group is susceptible to reduction, typically yielding the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective, with LiAlH₄ offering higher efficiency.

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ (1.5 equiv) | Dry THF | 0°C → RT, 2 hrs | 3-(2-Fluoro-4-methylphenyl)propanol | 85% |

| NaBH₄ (excess) | Methanol | RT, 6 hrs | Partial reduction observed | 42% |

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under basic conditions. Amines and thiols are common nucleophiles, with silver triflate (AgOTf) enhancing reactivity in some cases .

| Nucleophile | Base | Catalyst | Product | Reaction Time |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | AgOTf (0.2 equiv) | 2-Methyl-4-(piperidin-1-yl)phenyl derivative | 12 hrs |

| Thiophenol | DBU | None | Sulfur-substituted aromatic compound | 24 hrs |

Enzymatic Transformations

Lipase-catalyzed hydrolysis of the ester group has been demonstrated under aqueous conditions. Lipase PSIM (from Burkholderia cepacia) selectively cleaves the ester bond, yielding the free carboxylic acid with retained stereochemistry .

| Enzyme | Solvent System | Temperature | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase PSIM | 2-Me-THF/H₂O | 3°C | 50% in 10 min | >99% (S)-isomer |

Comparative Reaction Pathways

The table below summarizes key reaction pathways and their applications:

Mechanistic Insights

-

Amino Group Reactivity : The lone pair on the nitrogen facilitates oxidation and hydrogen bonding in biological systems.

-

Fluorine Effects : The electron-withdrawing nature of fluorine enhances NAS reactivity at the ortho position .

-

Steric Considerations : The methyl group on the phenyl ring slightly hinders nucleophilic attack but stabilizes intermediates through hyperconjugation.

This compound’s versatility makes it valuable in medicinal chemistry, material science, and asymmetric synthesis. Further studies are needed to optimize catalytic systems for industrial-scale applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for the modification and development of drugs targeting various biological pathways, particularly in the treatment of neurological disorders. The presence of the fluorine atom enhances metabolic stability and influences the pharmacokinetics of derivatives synthesized from it.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety. For instance, studies have shown that fluorinated amino acids can interact with serotonin receptors, which are crucial in mood regulation .

Organic Synthesis

Intermediate in Organic Reactions

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduces ester groups to alcohols | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

| Substitution | Substitutes fluorine with other nucleophiles | Amines or thiols under basic conditions |

Biological Studies

Enzyme Interaction Studies

this compound is used in biological studies to understand enzyme interactions and metabolic pathways. Its structural features allow it to form hydrogen bonds with enzymes or receptors, influencing their activity.

Case Study: Enzyme Modulation

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, its interaction with certain cytochrome P450 enzymes suggests a role in drug metabolism and potential drug-drug interactions .

Industrial Applications

Production of Specialty Chemicals

The compound is also employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer industries, where fluorinated compounds are often favored for their stability and performance characteristics.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and key distinctions:

Structural and Functional Analysis

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Key Difference: Ethyl ester vs. methyl ester in the target compound. This analog is commercially available, unlike the discontinued target compound.

Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate Key Difference: Hydroxyl group at the para position instead of fluorine and methyl. Impact: The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility. This derivative is a methyl ester analog of tyrosine, relevant in peptide synthesis.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Key Difference: Nitro group at the para position. Impact: The nitro group’s electron-withdrawing nature facilitates reduction to amines (e.g., yielding (S)-2-amino-3-(4-aminophenyl)propan-1-ol) , making it a critical intermediate in multi-step syntheses.

Phosphorylated Analog Key Difference: Diethoxyphosphoryl(difluoro)methyl group at the para position. Such compounds are explored in kinase inhibition studies due to their structural mimicry of ATP-binding motifs.

Biological Activity

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate, also known as methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride, is a synthetic amino acid derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

- Molecular Formula : C₁₁H₁₄FNO₂

- Molecular Weight : Approximately 247.69 g/mol

- Chirality : The compound features a chiral center, influencing its biological interactions.

The presence of a fluorine atom and a methyl group on the phenyl ring enhances its pharmacological potential, making it an interesting candidate for various research applications.

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluorinated aromatic ring participates in hydrophobic interactions. These properties facilitate high-affinity binding to targets, potentially modulating their activity.

Biological Activity and Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which is particularly relevant in the context of neurotransmitter systems. This modulation suggests potential roles in treating conditions such as depression and anxiety.

- Antimicrobial and Anticancer Properties : Preliminary investigations have shown that this compound exhibits antimicrobial and anticancer properties, indicating its potential utility in developing new therapeutic agents.

- Pharmacokinetics and Pharmacodynamics : Further studies are required to fully understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of this compound to establish its efficacy and safety profile as a drug candidate .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate | C₁₁H₁₄FNO₂ | Different stereochemistry affecting biological activity |

| Methyl (S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate | C₁₁H₁₄FNO₂ | Variation in fluorine position impacting reactivity |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate | C₁₁H₁₃FNO₂ | Lacks methyl substitution on the phenyl ring |

These compounds illustrate how variations in substitution patterns and stereochemistry can significantly influence their chemical behavior and biological activity.

Case Studies and Applications

Several case studies have explored the applications of this compound in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.

- Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules, enhancing its relevance in chemical research.

- Biological Studies : Investigations into enzyme interactions and metabolic pathways have demonstrated its utility in understanding biochemical processes .

Q & A

Q. How can methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate be synthesized with high enantiomeric purity?

Methodological Answer:

- Step 1: Begin with Boc (tert-butoxycarbonyl) protection of the amino group to prevent racemization. Use LiOH in a THF/water mixture to hydrolyze ester intermediates, followed by acidification to isolate the carboxylic acid derivative .

- Step 2: Employ coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for esterification. Purify the final product via preparative HPLC to ensure enantiomeric purity (>97%) .

- Key Consideration: Monitor reaction progress using chiral HPLC to confirm retention of the (2S)-configuration.

Q. What analytical techniques are optimal for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify the fluorine-substituted aromatic ring (δ 7.2–7.8 ppm for aromatic protons) and methyl ester group (δ 3.6–3.8 ppm). The (2S)-configuration can be confirmed via NOE (Nuclear Overhauser Effect) experiments .

- Mass Spectrometry: High-resolution ESI-MS (Electrospray Ionization) provides accurate molecular weight confirmation (e.g., [M+H] at m/z 255.2) .

- HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, ensuring ≥99% enantiomeric excess .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- Experimental Design: Conduct accelerated stability studies at pH 1.0 (HCl), 7.4 (phosphate buffer), and 9.0 (NaOH) at 40°C for 30 days.

- Analysis: Use LC-MS to identify degradation products. For example, under acidic conditions, ester hydrolysis yields the corresponding carboxylic acid, while basic conditions may induce fluorophenyl ring oxidation .

- Storage Recommendation: Store at -20°C in anhydrous DMSO or ethanol to minimize hydrolysis .

Advanced Research Questions

Q. What role do the 2-fluoro and 4-methyl substituents play in modulating biological activity?

Methodological Answer:

- Comparative SAR Study: Synthesize analogs lacking fluorine or methyl groups. Test in vitro (e.g., enzyme inhibition assays) to evaluate substituent effects.

- Findings: The 2-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the 4-methyl group improves lipophilicity (logP increase by ~0.5 units), aiding membrane permeability .

- Data Interpretation: Use molecular docking to correlate substituent positioning with target binding affinity (e.g., fluorophenyl interactions with hydrophobic enzyme pockets) .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (e.g., liver microsome source, NADPH concentration).

- Advanced Analytics: Use LC-HRMS (High-Resolution MS) to differentiate between phase I (oxidation) and phase II (glucuronidation) metabolites. For example, detect a hydroxylated metabolite (m/z 271.1) in human liver microsomes .

- Statistical Validation: Apply ANOVA to compare inter-laboratory variability, ensuring p < 0.05 for significance .

Q. What strategies optimize enantioselective synthesis for scaled-up production?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Use Evans’ oxazaborolidine catalysts to achieve >90% enantiomeric excess in the key amino acid intermediate .

- Process Optimization: Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for safer coupling. Implement continuous-flow HPLC for purification, reducing solvent waste by 40% .

- Yield Improvement: Pilot studies show a 15% yield increase when using microwave-assisted synthesis (80°C, 30 min vs. 24 hr conventional heating) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.